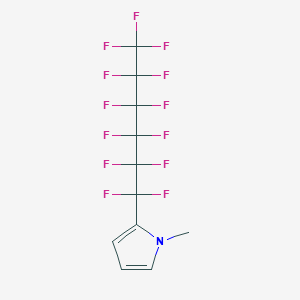
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- is a fluorinated pyrrole derivative. This compound is characterized by the presence of a tridecafluorohexyl group attached to the second position of the pyrrole ring, and a methyl group attached to the nitrogen atom. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with a tridecafluorohexyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the halide, resulting in the formation of the desired product.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired scale and purity of the product.
Chemical Reactions Analysis
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyrrole oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorinated alkyl group can be replaced by other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution with alkyl halides can introduce new alkyl groups to the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines.
Scientific Research Applications
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in the design of fluorinated drugs or probes for imaging and diagnostic purposes.
Medicine: The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- may be explored for its potential therapeutic applications.
Industry: Fluorinated compounds are widely used in various industrial applications, including the production of specialty polymers, surfactants, and coatings. This compound’s unique properties make it suitable for such applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- involves its interaction with specific molecular targets and pathways. The presence of the fluorinated alkyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-2-(perfluorooctyl)-: This compound has a longer perfluorinated alkyl chain, which may result in different chemical and physical properties.
1H-Pyrrole, 1-methyl-2-(nonafluorobutyl)-: This compound has a shorter perfluorinated alkyl chain, which can affect its reactivity and applications.
1H-Pyrrole, 1-methyl-2-(pentafluoropropyl)-: The presence of fewer fluorine atoms may lead to different interactions with biological and chemical systems.
Properties
CAS No. |
64435-67-2 |
|---|---|
Molecular Formula |
C11H6F13N |
Molecular Weight |
399.15 g/mol |
IUPAC Name |
1-methyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrrole |
InChI |
InChI=1S/C11H6F13N/c1-25-4-2-3-5(25)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-4H,1H3 |
InChI Key |
CZWWAAJCRNYGSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
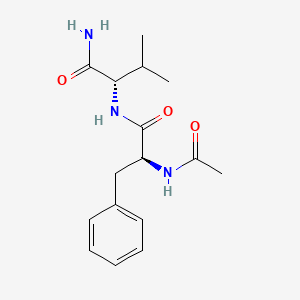
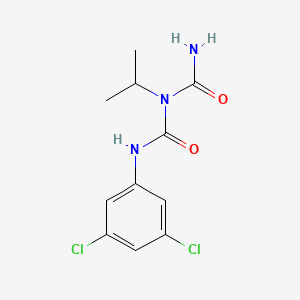
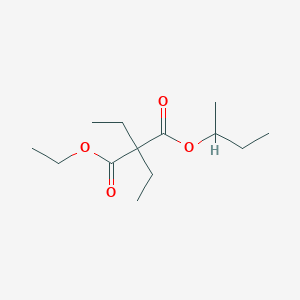
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
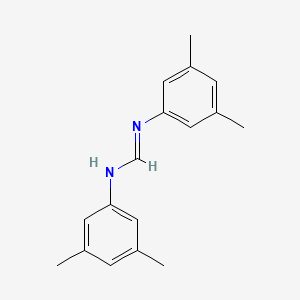


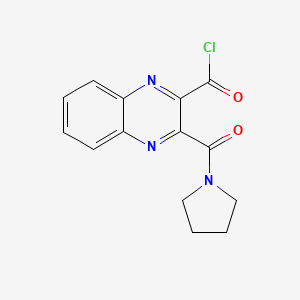
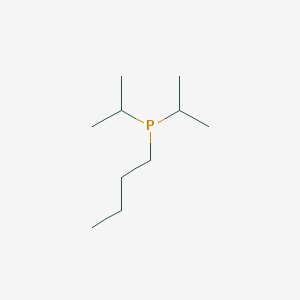
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
